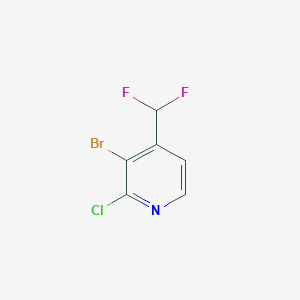3-Bromo-2-chloro-4-(difluoromethyl)pyridine
CAS No.: 1804706-81-7
Cat. No.: VC4597354
Molecular Formula: C6H3BrClF2N
Molecular Weight: 242.45
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1804706-81-7 |
|---|---|
| Molecular Formula | C6H3BrClF2N |
| Molecular Weight | 242.45 |
| IUPAC Name | 3-bromo-2-chloro-4-(difluoromethyl)pyridine |
| Standard InChI | InChI=1S/C6H3BrClF2N/c7-4-3(6(9)10)1-2-11-5(4)8/h1-2,6H |
| Standard InChI Key | HWADOXCXSXVDIG-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1C(F)F)Br)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of 3-bromo-2-chloro-4-(difluoromethyl)pyridine is C₆H₃BrClF₂N, with a molecular weight of 242.45 g/mol . Its SMILES representation is FC(C1=C(Br)C(Cl)=NC=C1)F, reflecting the difluoromethyl group's adjacency to the bromine and chlorine substituents .
Physicochemical Properties
Key physicochemical properties include:
| Property | Value |
|---|---|
| Boiling Point | 260.9 ± 35.0 °C (Predicted) |
| Density | 1.747 ± 0.06 g/cm³ (Predicted) |
| pKa | -1.33 ± 0.10 (Predicted) |
| LogP (Partition Coefficient) | 3.4351 |
The low pKa value indicates weak acidity, while the moderate LogP suggests balanced lipophilicity, making it suitable for drug design .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves halogenation and fluorination steps. A common approach, derived from analogous compounds, involves:
-
Bromination and Chlorination: Starting from a pyridine precursor, bromine and chlorine are introduced via electrophilic substitution .
-
Difluoromethylation: The difluoromethyl group is incorporated using reagents like diethylaminosulfur trifluoride (DAST) or via radical fluorination .
For example, 5-bromo-2-chloro-3-(difluoromethyl)pyridine is synthesized by treating 5-bromo-2-chloro-pyridine-3-carbaldehyde with DAST in dichloromethane . Similar methodologies likely apply to the target compound, with adjustments for regioselectivity .
Industrial-Scale Production
Optimized routes emphasize scalability and safety. Continuous flow reactors and automated systems are employed to enhance yield (reported up to 87% for related compounds) while minimizing hazardous intermediate handling .
Applications in Drug Discovery
Role as a Building Block
The compound’s halogen atoms serve as handles for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the construction of complex molecules. Its difluoromethyl group enhances metabolic stability and binding affinity in drug candidates .
Case Studies
-
Kinase Inhibitors: Derivatives of this compound are intermediates in mTOR and PI3K inhibitors, such as PQR620 and PQR530, which are under investigation for cancer therapy .
-
Antifungal Agents: Pyridine derivatives with difluoromethyl groups exhibit activity against Candida albicans by disrupting ergosterol biosynthesis.
Future Perspectives
Research is focusing on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume